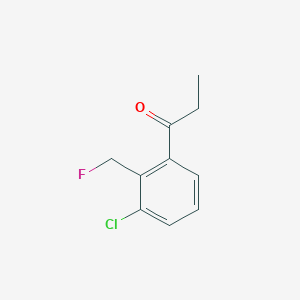

1-(3-Chloro-2-(fluoromethyl)phenyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H10ClFO |

|---|---|

Molecular Weight |

200.64 g/mol |

IUPAC Name |

1-[3-chloro-2-(fluoromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H10ClFO/c1-2-10(13)7-4-3-5-9(11)8(7)6-12/h3-5H,2,6H2,1H3 |

InChI Key |

WLQYZHODEIBPSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)Cl)CF |

Origin of Product |

United States |

Biological Activity

1-(3-Chloro-2-(fluoromethyl)phenyl)propan-1-one is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its structure, featuring a chloro and a fluoromethyl group on a phenyl ring, contributes to its reactivity and interaction with biological targets. This article reviews the compound's biological activity, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C10H10ClF

- Molecular Weight : 202.64 g/mol

The presence of the chloro and fluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

This compound exhibits its biological effects primarily through interactions with various enzymes and receptors. The halogen substituents play a significant role in modulating these interactions:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, altering their activity and affecting biochemical pathways.

- Receptor Binding : It may also interact with receptors, influencing cellular signaling pathways that are crucial for various physiological functions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The presence of electron-withdrawing groups like chlorine enhances its potency .

Antichlamydial Activity

A study highlighted the importance of structural modifications in enhancing antichlamydial activity. Compounds with similar structures lacking electron-withdrawing groups showed reduced efficacy, emphasizing the role of the chloro group in promoting biological activity against Chlamydia trachomatis infections .

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines, although further investigation is needed to elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one | Contains trifluoromethoxy instead of fluoromethyl | Enhanced lipophilicity and metabolic stability |

| 1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one | Contains trifluoromethylthio group | Notable enzyme inhibition potential |

| 1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one | Similar structure with different substitution pattern | Varying reactivity profiles |

This table illustrates how variations in substituents can significantly influence biological activity and reactivity.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Antimicrobial Activity Study : A comparative analysis of various halogenated phenyl ketones demonstrated that those with electron-withdrawing groups exhibited enhanced antimicrobial properties, supporting the findings related to this compound .

- Anticancer Research : Investigations into compounds with similar structures revealed that modifications at specific positions on the phenyl ring could lead to increased cytotoxicity against cancer cells, indicating a potential pathway for drug development based on this compound's structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.